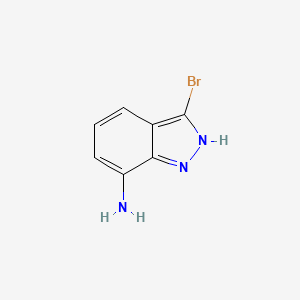

3-Bromo-1H-indazol-7-amine

描述

Structure

3D Structure

属性

IUPAC Name |

3-bromo-2H-indazol-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c8-7-4-2-1-3-5(9)6(4)10-11-7/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFCDWESCMQBURY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C(=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40579225 | |

| Record name | 3-Bromo-2H-indazol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40579225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

316810-90-9 | |

| Record name | 3-Bromo-1H-indazol-7-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=316810-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2H-indazol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40579225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Bromo 1h Indazol 7 Amine and Its Derivatives

Strategies for the Construction of the Indazole Core with Specific Substitution Patterns

The creation of the indazole core with a desired substitution pattern is paramount for the synthesis of complex target molecules. This involves a toolbox of reactions that can be broadly categorized into the functionalization of an existing indazole system, such as through bromination, and the de novo synthesis of the ring through cyclization reactions.

Bromination is a key transformation for introducing a versatile handle for further chemical modifications, such as cross-coupling reactions. Achieving regioselectivity—the ability to place the bromine atom at a specific position on the indazole ring—is often a significant challenge.

Direct bromination of the indazole ring system often presents considerable challenges. The use of molecular bromine (Br₂) can lead to a lack of selectivity, resulting in mixtures of mono- and poly-brominated products that are difficult to separate. nih.govsemanticscholar.org For instance, the bromination of 2-phenyl-2H-indazole with Br₂ has been reported to yield a mixture of 3,5-dibromo- and 3,7-dibromo-2H-indazole with poor selectivity and in low yields. semanticscholar.org Furthermore, the use of elemental bromine is environmentally unfavorable and presents handling difficulties. semanticscholar.org

The inherent reactivity of the different positions on the indazole ring can be similar, leading to competitive electrophilic substitution at multiple sites. Researchers have found that direct C-H bromination of indazoles without the use of metal catalysts is not a widely reported or efficient method. nih.govsemanticscholar.org In some cases, direct bromination attempts on functionalized indazoles, such as 4-chloro-1H-indazol-3-amine, have proven to be unsuccessful, necessitating alternative strategies where bromination precedes the cyclization step to form the indazole ring. semanticscholar.orgresearchgate.net

To overcome the challenges of direct bromination, researchers have developed optimized conditions and employed alternative reagents. N-Bromosuccinimide (NBS) has emerged as a widely used and effective reagent for the regioselective bromination of indazoles. chim.it The reaction conditions, including the choice of solvent, temperature, and stoichiometry, can be fine-tuned to achieve high yields of the desired brominated product. For example, the C7-bromination of 4-substituted 1H-indazoles has been achieved with high regioselectivity using NBS in DMF at elevated temperatures. rsc.org

Recent advancements include the use of ultrasound assistance and photoredox catalysis to enhance the efficiency and selectivity of bromination. An ultrasound-assisted protocol using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the bromine source has been shown to be effective for the C3-bromination of indazoles under mild conditions. Visible-light photoredox catalysis, using a catalyst like Rose Bengal or erythrosine B with NBS, enhances the electrophilicity of the bromine source, allowing for the bromination of a broad range of indazoles in moderate to high yields under mild conditions. researchgate.netdigitellinc.com

A practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine highlights a strategy where regioselective bromination of the precursor, 2,6-dichlorobenzonitrile, is performed first. semanticscholar.orgmdpi.com In this case, NBS in sulfuric acid was identified as the optimal system, carefully controlling the stoichiometry to prevent over-bromination and side reactions. semanticscholar.org

Interactive Table: Optimized Bromination Conditions for Indazole Systems

| Substrate | Brominating Agent | Conditions | Position | Yield | Reference |

|---|---|---|---|---|---|

| 4-Substituted 1H-indazole | NBS (1.1 equiv.) | DMF, 80 °C | C7 | 84% | rsc.org |

| 2,6-Dichlorobenzonitrile | NBS (1.07 equiv.) | 96% H₂SO₄, 25 °C, 18 h | N/A (precursor) | >93 A% | semanticscholar.org |

| 2H-Indazoles | DBDMH | Na₂CO₃, EtOH, Ultrasound (40 kHz), 40 °C, 0.5 h | C3 | High | |

| Substituted Indazoles | NBS | Rose Bengal, Visible Light | Varies | Good | digitellinc.com |

| 2-Phenyl-2H-indazole | NBS (1.0 equiv.) | EtOH, 50 °C, 2.0 h | C3 | High | semanticscholar.org |

The de novo construction of the indazole ring is a fundamental strategy that allows for the incorporation of desired substituents from the outset. Various cyclization reactions have been developed, often involving the formation of the critical N-N bond and subsequent ring closure. organic-chemistry.org These methods can be promoted by heat, microwave irradiation, or metal catalysts.

Microwave-assisted organic synthesis has become a valuable tool for accelerating reaction rates and improving yields in the formation of heterocyclic compounds, including indazoles. ajrconline.org This technique offers an efficient and environmentally friendly alternative to conventional heating methods, often leading to cleaner reactions and shorter reaction times. heteroletters.org One common microwave-assisted approach involves the condensation of substituted salicylaldehydes with hydrazine (B178648) hydrates, followed by an intramolecular cyclization to yield 1H-indazoles. ajrconline.orgheteroletters.orgajrconline.org Studies have shown that this method can produce indazole derivatives in good to excellent yields. ajrconline.org Another powerful microwave-assisted method is the copper-catalyzed intramolecular N-arylation of arylhydrazones, which are formed in situ from 2-halobenzaldehydes or 2-haloacetophenones and phenylhydrazines. researchgate.net

Interactive Table: Microwave-Assisted Indazole Synthesis

| Reactants | Catalyst/Conditions | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Salicylaldehyde and Hydrazine Hydrates | Microwave heating | 1H-Indazoles | Eco-friendly, good to excellent yields | ajrconline.orgajrconline.org |

| 2-Halobenzaldehydes and Phenylhydrazines | CuI/Diamine, Microwave heating (160 °C) | 1-Aryl-1H-indazoles | One-pot, two-step, good to excellent yields | researchgate.net |

| o-Chloro benzaldehyde (B42025) and Hydrazine Hydrate | LPP (10%), Ultrasonic irradiation (425MW) | 1H-Indazole | Fast, efficient, green synthesis | jchr.org |

Transition metal catalysis plays a pivotal role in modern organic synthesis, and the formation of the indazole ring is no exception. Copper and palladium are the most prominently used metals for catalyzing the intramolecular C-N bond formation that constitutes the key cyclization step.

Copper-catalyzed methods, often referred to as Ullmann-type couplings, are well-established for this purpose. For example, the intramolecular cyclization of hydrazones derived from 2-haloaryl carbonyl compounds can be effectively catalyzed by copper salts, such as CuI, to afford 1-alkyl- or 1-aryl-1H-indazoles. researchgate.netthieme-connect.comacs.org

Palladium-catalyzed reactions have also been extensively developed for indazole synthesis. These methods typically involve the intramolecular amination of aryl halides. researchgate.net Arylhydrazones prepared from 2-bromoaldehydes or ketones can undergo palladium-catalyzed cyclization to yield a wide array of 1-aryl-1H-indazoles. researchgate.net The choice of palladium precursor, ligand, and base is crucial for the success of these transformations. researchgate.net More advanced strategies involve rhodium-catalyzed C-H activation and annulation processes, which allow for the construction of the indazole ring from readily available starting materials like aldehyde phenylhydrazones through double C-H activation. researchgate.netnih.gov

Cyclization Reactions for 1H-Indazole Formation

Transition-Metal-Free Synthetic Routes

While transition-metal-catalyzed reactions are prevalent in heterocyclic synthesis, the development of metal-free alternatives is gaining traction due to considerations of cost, toxicity, and environmental impact. For indazole synthesis, several transition-metal-free approaches have been reported. These methods often rely on intramolecular cyclization reactions facilitated by various reagents and conditions.

One notable strategy involves the C-H amination of N-acetyl hydrazones using manganese dioxide (MnO2) as a catalyst under microwave irradiation. rasayanjournal.co.in Another approach utilizes iodobenzene (B50100) to catalyze C-H amination under mild conditions. Furthermore, intramolecular aerobic oxidative C-N coupling has been achieved without transition metals. Some methods employ a [bis-(trifluoroacetoxy)iodo]benzene-mediated oxidative direct amination for C-N bond formation. Additionally, the synthesis of 1H-indazoles from imidates and nitrosobenzenes can be achieved through synergistic rhodium/copper catalysis, which, while using metals, points to the diverse catalytic systems being explored.

A two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles has been described, which involves a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone followed by an acidic deprotection/cyclization sequence. acs.org This method provides an alternative to the traditional SNAr reaction of hydrazine with o-fluorobenzonitriles. acs.org

Introduction of the 7-Amino Group (or its Precursors)

The introduction of an amino group at the 7-position of the indazole ring is a key synthetic step for creating 3-bromo-1H-indazol-7-amine. A common and straightforward method for this transformation is the reduction of a 7-nitro-1H-indazole precursor. thieme-connect.de This reduction can be effectively carried out using reagents such as tin(II) chloride in refluxing ethyl acetate (B1210297) or through catalytic hydrogenation with hydrogen gas and a palladium on carbon (Pd/C) catalyst. thieme-connect.de

In a practical, large-scale synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, a crucial intermediate for the HIV-1 capsid inhibitor Lenacapavir, a two-step sequence is employed. researchgate.netnih.gov This process starts with the regioselective bromination of 2,6-dichlorobenzonitrile, followed by heterocycle formation with hydrazine. researchgate.netnih.gov This approach has been successfully scaled up to hundred-gram quantities without the need for column chromatography. researchgate.net

The synthesis of 3-aminoindazoles can also be achieved through the reaction of 2-fluorobenzonitriles or 2-iodobenzonitriles with hydrazine. thieme-connect.de Furthermore, SNAr chemistry involving hydrazine and a 2-nitrobenzonitrile (B147312) can also yield the 3-aminoindazole scaffold. nih.gov Other routes include the use of 2-fluorocarboxylic acids (via thioamides) and ortho-haloaryl hydrazines in palladium-catalyzed cyclizations. nih.gov

Functionalization Strategies for this compound

The bromine atom at the C3 position of this compound serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures.

Cross-Coupling Reactions at the Bromine Position (C3)

The C3-bromo substituent is amenable to several powerful palladium-catalyzed cross-coupling reactions, which are instrumental in creating new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling for Arylation and Heteroarylation

The Suzuki-Miyaura coupling is a widely utilized method for forming C-C bonds between the C3 position of the indazole and various aryl or heteroaryl boronic acids. This reaction has been successfully applied to various bromoindazoles to produce a range of C3-arylated derivatives. rsc.orgnih.gov

For instance, the Suzuki-Miyaura coupling of 3-bromoindazoles with arylboronic acids has been efficiently carried out under microwave irradiation using Pd(PPh3)4 as the catalyst and Cs2CO3 as the base in a 1,4-dioxane/EtOH/H2O solvent system. researchgate.net This method has been used to synthesize various 3-aryl-1H-indazol-5-amines in good to excellent yields. researchgate.net The reaction conditions are often optimized to prevent side reactions like debromination, sometimes requiring specific catalyst systems such as a tandem of XPhosPdG2 and XPhos. rsc.orgnih.gov The scope of the reaction is broad, tolerating a variety of substituents on both the indazole ring and the boronic acid partner. nih.govmdpi.com

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh3)4 | Cs2CO3 | 1,4-dioxane/EtOH/H2O | 140 (Microwave) | Good to Excellent | researchgate.net |

| XPhosPdG2/XPhos | K2CO3 | aq. Ethanol (B145695) | - | - | rsc.orgnih.gov |

| Pd(dppf)Cl2 | K2CO3 | Dimethoxyethane | 80 | Good | mdpi.com |

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromoindazoles

Sonogashira Coupling for Alkynylation

The Sonogashira coupling enables the introduction of alkyne moieties at the C3 position through the reaction of 3-bromoindazoles with terminal alkynes. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org

This methodology has been successfully used for the alkynylation of 3-iodoindazoles, and similar reactivity is expected for the corresponding 3-bromoindazoles, although they might require more forcing reaction conditions. thieme-connect.de The Sonogashira reaction has been employed to synthesize a variety of alkynylated indoles and indazoles, which are of interest as potential ligands for serotonin (B10506) receptors. thieme-connect.de A catalytic system of Pd/C-CuI-PPh3 in ethanol has been identified as efficient for the C-C bond formation between 6-bromo-3-iodo-1H-indazole and terminal alkynes, yielding both mono- and dialkynylated products. researchgate.net

| Catalyst System | Base | Solvent | Temperature (°C) | Reference |

| [PdCl2(PPh3)2], CuI, PPh3 | Et3N | DMF | 70 | thieme-connect.de |

| Pd/C, CuI, PPh3 | - | Ethanol | 70 | researchgate.net |

Table 2: Catalytic Systems for Sonogashira Coupling of Haloindazoles

Buchwald-Hartwig Amination for N-Functionalization

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, allowing for the direct synthesis of N-substituted 3-aminoindazoles. This reaction involves the palladium-catalyzed coupling of a haloindazole with an amine.

An efficient synthesis of various N-substituted 3-aminoindazoles has been developed using this method. researchgate.net The reaction parameters, such as the nature of the halogen, the protecting group on the indazole, the catalyst system, base, and solvent, have been optimized. researchgate.net For instance, the commercially available 3-bromo-1H-indazole can be protected at the N-1 position and then subjected to Buchwald-Hartwig amination with various anilines to afford the corresponding N-aryl-3-aminoindazoles. researchgate.net This approach provides a direct and versatile route to a range of functionalized 3-aminoindazoles. researchgate.net 1-Substituted 5-bromo-1H-indazoles have also been shown to participate in palladium-catalyzed Buchwald reactions with substituted anilines and aliphatic amines. thieme-connect.de

| Catalyst | Ligand | Base | Solvent | Reference |

| Pd(OAc)2 | Xantphos | Cs2CO3 | Dioxane | researchgate.net |

Table 3: Conditions for Buchwald-Hartwig Amination of Bromoindazoles

Reactions at the Amine Group (C7)

The primary amine at the C7 position is a key nucleophilic center, enabling a range of modifications to the indazole core.

The C7-amino group readily undergoes acylation to form the corresponding amides. This transformation is typically achieved by reacting the aminoindazole with an acylating agent such as an acyl chloride or an anhydride (B1165640) in the presence of a base. For instance, acetamide (B32628) derivatives of similar aminoindazoles have been prepared by treatment with excess acetic anhydride and a base like triethylamine (B128534) (TEA) in a solvent such as dichloromethane (B109758) (DCM). rsc.orgnih.gov This reaction provides a straightforward method for introducing a variety of acyl groups to the molecule.

Similarly, sulfonylation of the C7-amino group leads to the formation of sulfonamides. This reaction involves treating the amine with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a suitable base. While specific examples for this compound are not extensively detailed, the general reactivity of aromatic amines supports this transformation. ambeed.com However, some modern palladium-catalyzed three-component sulfonamide syntheses have shown limitations and are not workable for primary amines. rsc.org

A summary of representative reagents for these transformations is presented below.

| Transformation | Reagent Type | Example Reagent | Product |

| Acylation | Acyl Anhydride | Acetic Anhydride | N-(3-bromo-1H-indazol-7-yl)acetamide |

| Acylation | Acyl Chloride | Benzoyl Chloride | N-(3-bromo-1H-indazol-7-yl)benzamide |

| Sulfonylation | Sulfonyl Chloride | p-Toluenesulfonyl chloride | N-(3-bromo-1H-indazol-7-yl)-4-methylbenzenesulfonamide |

The C7-amino group can be functionalized through N-alkylation to yield secondary or tertiary amines. A highly effective method for this is reductive amination. This process involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine (or Schiff base), which is then reduced in situ to the corresponding alkylated amine. For related 6-aminoindazole derivatives, this has been successfully carried out using a ketone or aldehyde in the presence of a mild reducing agent like sodium cyanoborohydride (NaBH3CN) in a protic solvent mixture such as methanol (B129727) and acetic acid. nih.gov This method allows for the introduction of a wide array of alkyl and benzyl (B1604629) groups. nih.gov

N-arylation of the C7-amino group, which forms a diarylamine linkage, is also a feasible transformation. While specific protocols for this compound are less common in the literature, N-aromatic substitution has been noted on related aminoindazole structures. rsc.org Such reactions are typically accomplished via transition-metal-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination.

The table below outlines the general approaches for N-alkylation and N-arylation.

| Transformation | Method | Key Reagents | Product Type |

| N-Alkylation | Reductive Amination | Aldehyde/Ketone, NaBH3CN | Secondary or Tertiary Amine |

| N-Arylation | Buchwald-Hartwig Coupling | Aryl Halide, Palladium Catalyst, Base | Diaryl Amine |

The primary amine of this compound can condense with aldehydes or ketones to form imines, also known as Schiff bases. This reversible, acid-catalyzed reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The resulting C=N double bond of the imine is a versatile functional group in its own right, serving as an intermediate for further reactions, such as reduction to secondary amines as seen in reductive amination. nih.gov

Functionalization at Nitrogen Atoms (N1 and N2)

The indazole ring contains two nitrogen atoms, N1 and N2, which can also be sites for functionalization, most commonly through alkylation or arylation.

The alkylation of an NH-indazole can lead to a mixture of N1 and N2 substituted products, and achieving regioselectivity is a significant synthetic challenge. The outcome of the reaction is highly sensitive to the steric and electronic properties of substituents on the indazole ring, particularly at the C3 and C7 positions.

Studies have shown that substituents at the C7 position strongly influence the N1/N2 ratio of alkylation products. For example, the presence of an electron-withdrawing group at C7, such as a nitro (NO2) or carboxylate (CO2Me) group, has been shown to confer excellent N2 regioselectivity (≥96%). Conversely, bulky substituents at the C3 position can sterically hinder attack at N2, favoring N1 substitution. The choice of base and solvent system is also critical; combinations like sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) have been found to be promising for promoting N1 selectivity in many cases.

Green Chemistry Principles in the Synthesis of this compound

Modern synthetic efforts increasingly focus on incorporating principles of green chemistry to develop more sustainable, efficient, and safer manufacturing processes. In the context of synthesizing this compound and related structures, several green approaches have been reported.

One key area of improvement is the reduction of hazardous waste and the use of more environmentally benign solvents. For example, a practical, large-scale synthesis of a related precursor, 7-bromo-4-chloro-1H-indazol-3-amine, was developed that successfully avoids the need for column chromatography purification, a technique that generates significant solvent waste. chemrxiv.orgresearchgate.net

Furthermore, the selection of solvents is a critical aspect of green chemistry. In the optimization of the cyclization step to form the indazole ring, 2-MeTHF, which is considered a greener alternative to traditional solvents like THF, was selected. chemrxiv.org Another approach involves using ultrasound irradiation to promote the reaction, which can lead to shorter reaction times and higher yields, in an eco-friendly solvent system like an ethanol-water mixture.

The development of highly regioselective reactions, such as the bromination step using N-bromosuccinimide (NBS) in sulfuric acid, also aligns with green chemistry principles by maximizing atom economy and reducing the formation of unwanted byproducts and the need for extensive purification. chemrxiv.orgresearchgate.netchemrxiv.org These strategies contribute to making the synthesis of this important chemical intermediate more economical and environmentally sustainable. chemrxiv.orgresearchgate.net

Solvent-Free and Aqueous Reaction Media

The use of solvent-free and aqueous reaction media represents a significant step towards greener chemical synthesis, minimizing the reliance on volatile and often toxic organic solvents.

In the realm of indazole synthesis, grinding protocols have emerged as a viable solvent-free method. For instance, a novel and environmentally friendly approach for synthesizing 1-H-indazole derivatives involves a grinding protocol using ammonium (B1175870) chloride (NH4Cl) as a mild acid in the presence of ethanol, which can be minimized. samipubco.com This method offers advantages such as high yields, short reaction times, and a simple experimental procedure. samipubco.com

Aqueous media, particularly water, is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. The synthesis of triazolo[1,2-a]indazole-triones, for example, has been successfully achieved in deionized water at a relatively low temperature of approximately 60 °C. rsc.org This ultrasound-assisted method utilizes a multicomponent condensation reaction and showcases the potential of water as a green reaction medium for complex heterocyclic synthesis. rsc.org Another green approach involves the use of an ethanol-water (EtOH-H2O) mixture as an eco-friendly medium for the synthesis of 1H-indazol-3-amine derivatives. repec.org This method, combined with ultrasound irradiation and a catalyst, provides a highly efficient route to these compounds. repec.org

| Method | Key Features | Advantages |

| Grinding Protocol | Uses NH4Cl and minimal ethanol. samipubco.com | Solvent-free, high yields, short reaction times. samipubco.com |

| Aqueous Synthesis | Employs deionized water as a solvent. rsc.org | Environmentally friendly, safe, cost-effective. rsc.org |

| EtOH-H2O Media | Utilizes an ethanol-water mixture. repec.org | Eco-friendly, efficient for cyclocondensation reactions. repec.org |

Use of Eco-Friendly Catalysts and Reagents

The development and application of eco-friendly catalysts and reagents are central to green chemistry principles, aiming to replace hazardous substances with more benign alternatives.

Several innovative and sustainable catalysts have been reported for the synthesis of indazole derivatives. Copper oxide (CuO) nanoparticles supported on activated carbon have been used as an efficient heterogeneous nanocatalyst. acs.org This catalyst is prepared using 2-propanol, a green solvent, and facilitates the one-pot synthesis of 2H-indazoles in another green solvent, PEG-400, under ligand-free and base-free conditions. acs.org The catalyst demonstrates excellent recyclability, a key feature of sustainable catalytic systems. acs.org

Ceric (IV) ammonium nitrate (B79036) (CAN) has been employed as a catalyst in the ultrasound-assisted synthesis of substituted -1H-indazol-3-amine derivatives. repec.org This method proceeds via a cyclocondensation reaction in an eco-friendly EtOH-H2O medium. repec.org Similarly, ammonium chloride (NH4Cl) has been utilized as a milder acid catalyst in the green synthesis of 1-H-indazole derivatives, offering a cost-effective and environmentally acceptable option. samipubco.com

| Catalyst/Reagent | Reaction Type | Key Advantages |

| CuO Nanoparticles on Activated Carbon | One-pot synthesis of 2H-indazoles. acs.org | Heterogeneous, recyclable, uses green solvents. acs.org |

| Ceric (IV) Ammonium Nitrate (CAN) | Cyclocondensation for 1H-indazol-3-amine derivatives. repec.org | Efficient under ultrasound irradiation in eco-friendly media. repec.org |

| Ammonium Chloride (NH4Cl) | Synthesis of 1-H-indazoles. samipubco.com | Mild, low-cost, greener alternative. samipubco.com |

| N-bromosuccinimide (NBS)/H2SO4 | Regioselective bromination. mdpi.com | High regioselectivity and yield for specific substrates. mdpi.com |

Microwave and Sonochemical Synthesis Enhancements

Microwave irradiation and sonochemistry are energy-efficient techniques that can significantly enhance reaction rates, improve yields, and lead to cleaner reactions compared to conventional heating methods.

Microwave-assisted synthesis has been effectively applied to the functionalization of indazoles. rasayanjournal.co.in For instance, the Suzuki-Miyaura cross-coupling of free (NH) 3-bromoindazoles with arylboronic acids is successfully carried out under microwave irradiation, leading to good to excellent yields of 3-aryl-1H-indazoles. researchgate.net This method often utilizes a palladium catalyst system, such as Pd(OAc)2 with RuPhos or Pd(PPh3)4, and a base like K3PO4 or Cs2CO3 in a mixed solvent system. researchgate.net The reaction times are significantly reduced under microwave heating compared to conventional methods. scispace.comnih.gov For example, a Suzuki-Miyaura reaction that takes 12 hours with conventional heating can be completed in 40 minutes under microwave irradiation at 135 °C, with an improved yield and no trace of debrominated by-products. scispace.comnih.gov

Sonochemistry, the application of ultrasound to chemical reactions, has also proven beneficial in the synthesis of indazole-related structures. The ultrasound-assisted synthesis of triazolo[1,2-a]indazole-triones in deionized water demonstrates high yields and the use of a recyclable heterogeneous catalyst. rsc.org Another example is the sonochemical synthesis of 4-substituted pyrimido[1,2-b]indazoles via a three-component reaction of 3-amino-1H-indazole, a terminal alkyne, and formaldehyde. researchgate.net This method is noted for its operational simplicity and high yields. researchgate.net The use of ultrasound can promote cascade cyclizations, as seen in the synthesis of 1,5-disubstituted pyrazoles, a related azole structure. acs.org

| Enhancement Technique | Application | Key Findings |

| Microwave Irradiation | Suzuki-Miyaura cross-coupling of 3-bromoindazoles. researchgate.netscispace.comnih.gov | Drastically reduced reaction times (e.g., 12h to 40 min), improved yields, and cleaner reactions. scispace.comnih.gov |

| Sonochemistry | Synthesis of triazolo[1,2-a]indazole-triones and pyrimido[1,2-b]indazoles. rsc.orgresearchgate.net | High yields in green solvents, operational simplicity, and promotion of multi-component reactions. rsc.orgresearchgate.net |

Spectroscopic and Structural Elucidation of 3 Bromo 1h Indazol 7 Amine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of 3-Bromo-1H-indazol-7-amine and its derivatives in both solution and the solid state.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of magnetically active nuclei. For the parent compound, this compound, specific chemical shifts have been reported. In a study, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) showed characteristic signals for the aromatic protons. openaire.eu The ¹³C NMR spectrum provided evidence for the carbon framework of the molecule. openaire.eu

For derivatives, such as 7-Bromo-4-chloro-1H-indazol-3-amine, detailed NMR data has been acquired in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The ¹H NMR spectrum of this derivative displays signals at δ 12.23 (s, 1H), 7.41 (d, J = 7.9 Hz, 1H), 6.85 (d, J = 7.9 Hz, 1H), and 5.33 (s, 2H). mdpi.com The corresponding ¹³C NMR spectrum shows peaks at δ 149.1, 141.1, 129.5, 125.2, 119.1, 111.9, and 101.0. mdpi.com

Two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguous assignment of all proton and carbon signals, especially in complex derivatives. These techniques reveal proton-proton couplings and one-bond or multiple-bond correlations between protons and carbons, which helps in piecing together the molecular structure.

Table 1: ¹H and ¹³C NMR Data for this compound and a Derivative

| Compound | Nucleus | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

|---|---|---|---|

| This compound | ¹H | CDCl₃ | 9.56 (s, 1H), 8.01 (s, 1H), 7.85 (ddd, J = 8.0, 6.3, 1.6 Hz, 1H), 7.57 (ddd, J = 8.1, 6.6, 1.6 Hz, 1H), 7.07 (t, J = 7.9 Hz, 1H) openaire.eu |

| ¹³C | CDCl₃ | 173.7, 158.8, 156.3, 135.7, 134.7, 125.7, 125.3, 123.3, 123.2, 109.8, 109.6, 77.2 openaire.eu | |

| 7-Bromo-4-chloro-1H-indazol-3-amine | ¹H | DMSO-d₆ | 12.23 (s, 1H), 7.41 (d, J = 7.9 Hz, 1H), 6.85 (d, J = 7.9 Hz, 1H), 5.33 (s, 2H) mdpi.com |

| ¹³C | DMSO-d₆ | 149.1, 141.1, 129.5, 125.2, 119.1, 111.9, 101.0 mdpi.com |

Solid-state NMR (ssNMR) is a powerful tool for studying the structure and dynamics of materials in their solid form. For indazole derivatives, ssNMR, particularly ¹³C and ¹⁵N CP/MAS (Cross-Polarization/Magic Angle Spinning) NMR, can be instrumental in identifying different polymorphic forms, which may exhibit distinct physical properties. cdnsciencepub.com These studies allow for the determination of the tautomeric state of the indazole ring in the solid phase, which is often a single tautomer. cdnsciencepub.com The chemical shifts observed in the solid state can be compared with those from solution-state NMR and with values calculated using theoretical methods like GIAO/DFT to gain a deeper understanding of the electronic structure in the solid material.

Indazoles can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. researchgate.netbeilstein-journals.org For most N-unsubstituted indazoles, the 1H-tautomer is thermodynamically more stable and therefore predominates in both solution and the solid state. researchgate.netbeilstein-journals.orgthieme-connect.de NMR spectroscopy is a key technique for investigating this tautomeric equilibrium. The chemical shifts, particularly of the carbon atoms in the pyrazole (B372694) ring, are sensitive to the position of the proton. thieme-connect.de For instance, the ¹³C NMR chemical shift of the C3 atom is typically found at δ 132–133 ppm in 1H-indazoles and at δ 123–124 ppm in 2H-indazoles. thieme-connect.de While specific dynamic studies on this compound are not extensively reported, the general principles of indazole tautomerism are applicable.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, the calculated mass for the protonated molecule [M+H]⁺ is 211.9823, and an experimental value of 211.9819 has been reported, confirming the molecular formula C₇H₇BrN₃. openaire.eu Similarly, for the derivative 7-Bromo-4-chloro-1H-indazol-3-amine, the calculated [M+H]⁺ is 247.9413 amu, with a found value of 247.9412 amu. mdpi.com This high level of accuracy is crucial for distinguishing between compounds with similar nominal masses and for verifying the successful synthesis of the target molecule.

Table 2: HRMS Data for this compound and a Derivative

| Compound | Ion | Calculated m/z | Found m/z | Molecular Formula |

|---|---|---|---|---|

| This compound | [M+H]⁺ | 211.9823 | 211.9819 | C₇H₇BrN₃ openaire.eu |

| 7-Bromo-4-chloro-1H-indazol-3-amine | [M+H]⁺ | 247.9413 | 247.9412 | C₇H₅BrClN₃ mdpi.com |

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and stereochemistry.

In the crystal lattice of this derivative, molecules form inversion dimers through pairwise N—H···N hydrogen bonds, creating R₂²(8) ring motifs. iucr.orgresearchgate.net These dimers are further interconnected into a three-dimensional network by weak aromatic π–π stacking interactions, with a centroid–centroid separation of 3.7394(6) Å, as well as C—H···O and C—H···Br hydrogen bonds. iucr.orgresearchgate.net Similarly, the crystal structure of 9-Bromo-3-(pyridin-4-yl)pyrimido[1,2-b]indazole shows molecular packing that features pyrimidyl-N–H···N(pyrimidyl), π(pyrazolyl)···π(pyrimidyl), and Br···N interactions, forming a two-dimensional array. researchgate.net These non-covalent interactions play a crucial role in the stability and physical properties of the crystalline material.

Table 3: Crystallographic Data for a Derivative of this compound

| Parameter | tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate researchgate.net |

|---|---|

| Molecular Formula | C₁₂H₁₄BrN₃O₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.0694 (2) |

| b (Å) | 10.5313 (3) |

| c (Å) | 11.0501 (4) |

| α (°) | 85.954 (1) |

| β (°) | 84.893 (1) |

| γ (°) | 75.105 (1) |

| Volume (ų) | 676.88 (4) |

| Z | 2 |

| Key Supramolecular Interactions | N—H···N hydrogen bonds, π–π stacking, C—H···O and C—H···Br hydrogen bonds |

Co-crystal Structures with Biological Targets

X-ray crystallography of co-crystals provides invaluable, high-resolution insights into how a ligand, such as a derivative of this compound, interacts with its biological target at the atomic level. This technique is fundamental in structure-based drug design, revealing the precise binding mode, orientation, and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern molecular recognition and biological activity.

While specific co-crystal structures of the parent this compound with biological targets are not prominently reported in public databases, extensive research has been conducted on closely related indazole derivatives, demonstrating their efficacy as inhibitors for various protein classes, particularly kinases and bromodomains.

For instance, derivatives of 1H-indazole have been successfully co-crystallized with Fibroblast Growth Factor Receptors (FGFRs). tandfonline.com These studies reveal that the indazole scaffold often acts as a hinge-binder, forming critical hydrogen bonds with the backbone of the protein's hinge region. tandfonline.com The substituents on the indazole ring then project into specific pockets of the active site. For example, in the design of FGFR1 inhibitors, the indazole core was identified through a pharmacophore model and virtual screening as an effective scaffold for interacting with key residues like Ala564 in the hinge region. tandfonline.com

In another therapeutic area, derivatives of benzo[cd]indol-2(1H)-one, which contain a related heterocyclic core, have been identified as potent inhibitors of the Bromodomain and Extra-Terminal Domain (BRD4) protein, a target in cancer therapy. bohrium.com Co-crystal structures of these compounds in complex with the first bromodomain of BRD4 (BRD4-BD1) have been determined. These structures revealed that specific substitutions, such as hydroxyl or amino groups, could form additional interactions within the binding pocket, leading to enhanced inhibitory activity compared to the initial hit compound. bohrium.com The analysis of these co-crystal structures is crucial for understanding structure-activity relationships (SAR) and guiding the rational design of more potent and selective inhibitors. bohrium.com

Table 1: Examples of Indazole Derivatives in Co-crystal Structures with Biological Targets

| Derivative Class | Biological Target | Key Interactions Observed |

|---|---|---|

| 1H-Indazole-based derivatives | Fibroblast Growth Factor Receptors (FGFR1) | Hydrogen bonding with the protein hinge region (e.g., Ala564). tandfonline.com |

| Benzo[cd]indol-2(1H)-one derivatives | Bromodomain and Extra-Terminal Domain (BRD4) | Interactions within the acetyl-lysine binding pocket; additional hydrogen bonds from hydroxyl/amino substituents. bohrium.com |

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups present in a molecule by probing its vibrational modes. In the solid state, these techniques can also provide information about intermolecular interactions, such as hydrogen bonding.

For this compound, the spectra would be characterized by vibrations of the indazole ring system, the amine group, and the carbon-bromine bond. Based on studies of related indazole compounds like 1H-indazole-3-carbaldehyde and 1H-indazole-3-carboxamide, characteristic vibrational frequencies can be predicted. researchgate.netresearchgate.net

The N-H stretching vibrations of the indazole ring and the primary amine group are expected to appear as broad bands in the high-frequency region of the IR spectrum, typically between 3100 and 3500 cm⁻¹. The exact position and shape of these bands are sensitive to hydrogen bonding. The N-H bending vibrations are expected in the 1650-1580 cm⁻¹ region. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the heterocyclic ring system are expected in the 1600-1400 cm⁻¹ region. The C-Br stretching vibration usually occurs in the far-infrared region, typically below 700 cm⁻¹.

Raman spectroscopy provides complementary information. Due to selection rules, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For instance, the symmetric vibrations of the benzene (B151609) portion of the indazole ring are often prominent in the Raman spectrum. researchgate.net

Table 2: Predicted IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |

|---|---|---|---|

| N-H (Amine & Indazole) | Stretching | 3100 - 3500 | Position and width are sensitive to hydrogen bonding. researchgate.net |

| Aromatic C-H | Stretching | 3000 - 3100 | |

| N-H (Amine) | Bending (Scissoring) | 1580 - 1650 | |

| C=C / C=N (Ring) | Stretching | 1400 - 1600 | Characteristic of the indazole aromatic system. researchgate.netresearchgate.net |

| C-N | Stretching | 1250 - 1350 |

Chiroptical Spectroscopy (e.g., VCD) for Chiral Derivatives

While this compound itself is achiral, its derivatives can be made chiral through substitution, leading to enantiomers. Chiroptical spectroscopic techniques, such as Vibrational Circular Dichroism (VCD), are essential for the non-destructive determination of the absolute configuration of these chiral molecules in solution.

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule during vibrational excitation. The resulting spectrum, a plot of VCD intensity versus wavenumber, contains positive and negative bands that are unique to a specific enantiomer, forming a spectroscopic "fingerprint" of its absolute configuration.

The absolute configuration of a chiral derivative of this compound can be determined by comparing its experimental VCD spectrum with the spectrum calculated for a specific enantiomer (e.g., the R- or S-enantiomer) using quantum chemical methods, such as Density Functional Theory (DFT). osi.lvresearchgate.net A good match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration.

This technique has been successfully applied to determine the absolute configuration of various complex chiral molecules, including natural products and synthetic compounds containing heterocyclic scaffolds. researchgate.net For example, VCD has been used to establish the absolute configuration of chiral supramolecular structures formed by substituted indazoles that organize into helical assemblies. osi.lv The sensitivity of VCD to the three-dimensional arrangement of atoms makes it a powerful tool for stereochemical analysis of novel chiral indazole derivatives developed for medicinal chemistry applications.

Advanced Biological and Pharmacological Investigations of 3 Bromo 1h Indazol 7 Amine Derivatives

Structure-Activity Relationship (SAR) Studies of 3-Bromo-1H-indazol-7-amine Scaffold

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds to enhance their biological efficacy and selectivity. For derivatives of this compound, these studies have provided critical insights into how chemical modifications influence their pharmacological properties.

The biological activity of indazole derivatives is significantly influenced by the nature and position of substituents on the indazole ring. The C3 and C7 positions are particularly important for modulating the efficacy of these compounds.

The amine group at the C3 position of the indazole ring is a key feature for the biological activity of these derivatives. This group can act as a crucial hydrogen bond donor, interacting with the hinge region of kinases. nih.gov For instance, the 1H-indazole-3-amine structure is an effective hinge-binding fragment. nih.gov In some derivatives, the presence of an amine at C3 is critical for potent kinase inhibition.

The C7 position of the indazole ring is another critical site for substitution, directly impacting the compound's interaction with the target protein. SAR studies have shown that introducing substituents at the C7 position can modulate the inhibitor's selectivity and potency. For example, in the development of Akt inhibitors, the C7 position was identified as a promising site for introducing bulky substituents that would clash with the gatekeeper methionine residue of the wild-type kinase, thereby enhancing selectivity for analog-sensitive mutants. nih.gov The introduction of various alkyl and other groups at C7 has been explored to optimize the inhibitory activity against specific kinases. nih.govucsf.edu

Furthermore, direct and regioselective C7-bromination of 4-substituted 1H-indazoles has been achieved, followed by palladium-catalyzed Suzuki–Miyaura cross-coupling reactions to introduce aryl groups at this position. nih.gov This synthetic strategy allows for the creation of a diverse library of C7-substituted indazoles for further biological evaluation. nih.gov The electronic properties of substituents at other positions, such as C4, can influence the reactivity of the C7 position. nih.gov

The table below summarizes the impact of substitutions at the C3 and C7 positions on the biological activity of indazole derivatives based on various studies.

| Position | Substituent | Effect on Biological Efficacy | Reference |

| C3 | Amine (NH2) | Crucial for hydrogen bonding with kinase hinge region, enhancing inhibitory activity. | nih.gov |

| C3 | Methyl (CH3) | Can be well-tolerated and in some cases enhance potency compared to unsubstituted derivatives. | nih.govresearchgate.net |

| C7 | Aryl groups | Introduction via Suzuki-Miyaura coupling allows for diversification and optimization of activity. | nih.gov |

| C7 | Alkyl groups | Can modulate selectivity and potency by interacting with specific residues in the kinase active site. | nih.govucsf.edu |

While most research has focused on the more stable 1H-indazole derivatives, studies on 2H-indazole derivatives have revealed that they also possess significant biological activities, sometimes distinct from their 1H counterparts. For example, a series of 2H-indazole derivatives were synthesized and showed potent antiprotozoal activity against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, in many cases being more potent than the reference drug metronidazole.

The regioselective synthesis of 2H-indazoles remains a challenge, as most synthetic protocols favor the formation of the 1H-tautomer or result in a mixture of both. researchgate.net However, specific methods have been developed to selectively synthesize 2H-indazole derivatives, allowing for a more systematic exploration of their biological potential. researchgate.net The differential biological activities between 1H- and 2H-indazole derivatives highlight the importance of controlling the isomeric form during drug design and development to achieve the desired pharmacological profile.

| Isomer | General Biological Activity Profile | Reference |

| 1H-Indazole | Widely explored as kinase inhibitors for anticancer therapy. Generally more thermodynamically stable. | nih.govaustinpublishinggroup.comresearchgate.net |

| 2H-Indazole | Demonstrated potent antiprotozoal and antimicrobial activities. Synthesis is often more challenging. | researchgate.net |

Mechanistic Studies of Biological Activity

The biological activities of this compound derivatives are primarily attributed to their ability to interact with and modulate the function of specific molecular targets within the cell.

A significant body of research has focused on the role of indazole derivatives as kinase inhibitors. researchgate.net Kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the transfer of a phosphate (B84403) group from ATP to a substrate protein. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive targets for therapeutic intervention.

Derivatives of this compound typically exert their inhibitory effect by competing with ATP for binding to the kinase's active site. The indazole scaffold serves as a core structure that can be appropriately substituted to achieve high affinity and selectivity for the target kinase.

Tyrosine kinases are a subclass of protein kinases that phosphorylate tyrosine residues on their substrates. They are critical regulators of cell growth, proliferation, differentiation, and survival. Many tyrosine kinases are proto-oncogenes that, when mutated or overexpressed, can drive tumor development and progression.

VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several indazole-based compounds have been developed as potent inhibitors of VEGFR2. For instance, a novel series of 5-ethylsulfonyl-indazole-3-carbohydrazides were designed as dual inhibitors of EGFR and VEGFR2, showing significant antiproliferative activity. tandfonline.com

EGFR (Epidermal Growth Factor Receptor): EGFR is another important tyrosine kinase that is frequently dysregulated in various cancers. Indazole derivatives have been investigated as EGFR inhibitors. The aforementioned 5-ethylsulfonyl-indazole-3-carbohydrazides also demonstrated potent inhibitory activity against EGFR. tandfonline.com

TTK (Monopolar Spindle 1/Threonine Tyrosine Kinase): TTK is a dual-specificity kinase that plays a crucial role in the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis. Inhibition of TTK is a promising strategy for cancer therapy. Indazole derivatives have been designed and evaluated as TTK inhibitors. longdom.org

The table below provides examples of indazole derivatives and their inhibitory activities against specific tyrosine kinases.

| Kinase Target | Derivative Type | Observed Activity | Reference |

| VEGFR2 | 5-ethylsulfonyl-indazole-3-carbohydrazides | Dual inhibition with EGFR, potent antiproliferative effects. | tandfonline.com |

| EGFR | 5-ethylsulfonyl-indazole-3-carbohydrazides | Potent inhibition, with some derivatives exceeding the potency of erlotinib. | tandfonline.com |

| TTK | Indazole derivatives | Designed as potent inhibitors for anticancer applications. | longdom.org |

Serine/threonine kinases phosphorylate serine or threonine residues on their target proteins and are involved in a wide array of cellular processes.

RSK2 (Ribosomal S6 Kinase 2): RSK2 is a downstream effector of the Ras-MAPK signaling pathway and is implicated in cell proliferation, survival, and motility. While specific data on this compound derivatives targeting RSK2 is limited in the provided context, the broader class of indazole derivatives has been explored as inhibitors of various serine/threonine kinases.

PLK4 (Polo-like Kinase 4): PLK4 is a master regulator of centriole duplication, a process essential for the formation of the mitotic spindle and the maintenance of genomic stability. Overexpression of PLK4 can lead to centrosome amplification and is associated with tumorigenesis. Indazole derivatives have been successfully developed as potent and selective inhibitors of PLK4. For example, (3-aryl-1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-ones were identified as potent PLK4 inhibitors with oral antitumor efficacy. nih.gov Another series of (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine derivatives also showed promise as PLK4 inhibitors for the treatment of breast cancer. rsc.org

The table below summarizes the inhibitory activities of indazole derivatives against specific serine/threonine kinases.

| Kinase Target | Derivative Type | Observed Activity | Reference |

| PLK4 | (3-aryl-1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-ones | Potent and selective inhibition with in vivo antitumor activity. | nih.gov |

| PLK4 | (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amines | Potent inhibition and antitumor efficacy in xenograft models. | rsc.org |

Receptor Modulation and Ligand Binding

Derivatives of the this compound scaffold have demonstrated notable interactions with specific receptor systems, highlighting their potential for targeted therapeutic applications.

Indazole derivatives have been investigated as antagonists for the 5-hydroxytryptamine-3 (5-HT3) receptor, a ligand-gated ion channel involved in emesis and irritable bowel syndrome. nih.govacs.org The structural similarities between indazoles and the native ligand, serotonin (B10506), allow them to act as bioisosteres. acs.org By modifying the indazole core and its substituents, researchers have developed potent and selective 5-HT3 receptor antagonists. nih.gov For example, certain indazole-3-carboxylic acid derivatives have shown significant 5-HT3 receptor antagonistic activity. nih.gov One such derivative, BRL 43694, emerged from these studies as a potent and selective antagonist, proving to be an effective antiemetic agent against chemotherapy-induced emesis in both animal models and human trials. nih.gov The development of these antagonists often involves conformational restriction of side chains to enhance binding affinity and selectivity for the 5-HT3 receptor over other receptors, such as dopamine (B1211576) receptors. nih.gov

Sodium-glucose cotransporter 1 (SGLT1) is a key protein responsible for the absorption of glucose and galactose in the small intestine. google.com Inhibition of SGLT1 is a therapeutic strategy for managing postprandial hyperglycemia in diabetic patients. While direct studies on this compound derivatives as SGLT1 inhibitors are not extensively documented in the provided results, the broader class of indazole-containing compounds has been explored for this purpose. SGLT1 and SGLT2 are the two primary isoforms responsible for renal glucose reabsorption, with SGLT2 accounting for approximately 90% and SGLT1 for the remaining 10%. google.comgoogle.com Dual inhibition of both SGLT1 and SGLT2 is being investigated as a comprehensive approach to managing glucose levels. google.com

Mechanisms of Apoptosis Induction (e.g., ROS-Mitochondrial Pathway)

A significant area of research for indazole derivatives, including those related to the this compound structure, is their ability to induce apoptosis in cancer cells. One of the key mechanisms identified is the activation of the ROS-mitochondrial pathway. rsc.orgnih.govresearchgate.net

Certain indazole derivatives have been shown to increase the intracellular levels of reactive oxygen species (ROS). rsc.orgresearchgate.net This elevation in ROS disrupts the cellular redox balance and leads to mitochondrial dysfunction, characterized by a decrease in the mitochondrial membrane potential. rsc.orgresearchgate.net The compromised mitochondria then release pro-apoptotic factors into the cytoplasm. This process involves the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2. rsc.orgnih.govresearchgate.net The activation of the caspase cascade ultimately leads to the execution of the apoptotic program, resulting in cancer cell death. rsc.orgresearchgate.net For instance, a synthesized indazole derivative, compound 2f, demonstrated the ability to induce apoptosis in 4T1 breast cancer cells through this very pathway. rsc.orgnih.govresearchgate.net

Inhibition of Cell Proliferation, Migration, and Invasion

Beyond inducing apoptosis, derivatives of this compound have shown efficacy in inhibiting other critical aspects of cancer progression, namely cell proliferation, migration, and invasion. nih.govresearchgate.net

Studies have demonstrated that certain indazole derivatives can significantly inhibit the proliferation of various cancer cell lines, with some compounds exhibiting IC50 values in the micromolar range. nih.govresearchgate.net For example, compound 2f was found to have potent growth inhibitory activity against several cancer cell lines. nih.govresearchgate.net Furthermore, these compounds have been observed to disrupt the migration and invasion of cancer cells. nih.govresearchgate.net This is often associated with the modulation of matrix metalloproteinases (MMPs) and their inhibitors. For instance, treatment with an indazole derivative led to a reduction in MMP9 and an increase in TIMP2, which are key regulators of the extracellular matrix and cell invasion. researchgate.net

Interaction with DNA

The interaction of small molecules with DNA is a well-established mechanism for anticancer activity. Some indazole derivatives have been investigated for their ability to bind to specific DNA structures, particularly G-quadruplexes (G4). d-nb.info G4s are four-stranded DNA structures that can form in guanine-rich regions of the genome, such as in the promoter regions of oncogenes like c-Myc. d-nb.info Stabilization of these G4 structures by small molecule ligands can inhibit the transcription of the associated oncogene, leading to a decrease in its protein expression and subsequent anti-proliferative effects. d-nb.info Research into 5-nitroindole (B16589) derivatives, which share structural similarities with indazoles, has shown that these compounds can bind to the c-Myc promoter G-quadruplex, downregulate c-Myc expression, and induce cell-cycle arrest. d-nb.info

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become indispensable tools in the study and development of this compound derivatives. researchgate.net These methods provide valuable insights into the structure-activity relationships (SAR) and the molecular interactions that govern the biological effects of these compounds. researchgate.net

Molecular docking studies are frequently employed to predict the binding modes and affinities of indazole derivatives with their biological targets. researchgate.net For example, docking studies have been used to understand how these compounds interact with the active sites of kinases or receptors. researchgate.net These in silico approaches help in rationalizing the observed biological activities and guide the design of new derivatives with improved potency and selectivity. researchgate.net

Furthermore, Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-receptor complexes over time, providing a more detailed understanding of the binding stability and conformational changes. researchgate.net Physicochemical properties, such as topological polar surface area (TPSA) and the number of hydrogen bond donors and acceptors, are also calculated to predict the pharmacokinetic properties of the designed molecules. ambeed.comambeed.com

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the interactions between this compound derivatives and their biological targets.

Prediction of Binding Affinities and Interactions with Active Site Residues

Molecular docking studies have been crucial in predicting the binding affinities of this compound derivatives with various biological targets, including kinases and enzymes implicated in cancer and other diseases. derpharmachemica.com For instance, the bromine atom at the 7-position of the indazole ring has been shown to enhance binding affinity to kinase active sites compared to its isomers.

In studies involving other indazole derivatives, docking analyses have revealed binding affinities ranging from -7.7 to -8.0 kcal/mol with the aromatase enzyme, a target in breast cancer therapy. derpharmachemica.com Specific derivatives, such as compound 5f in one study, demonstrated strong interactions with active site residues like Arg115 and Met374. derpharmachemica.com Similarly, docking of indazole-based compounds against the VEGFR-2 enzyme, a key player in angiogenesis, has shown promising binding energies. For example, some derivatives exhibited scores of -6.99, -6.96, and -6.88 kcal/mol. researchgate.net In another study focusing on Cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, certain 1H-indazole analogs showed significant binding results with scores of -9.11, -8.80, and -8.46 kcal/mol. researchgate.net

The following table summarizes the predicted binding affinities of some indazole derivatives with their respective biological targets:

| Derivative Class | Biological Target | Predicted Binding Affinity (kcal/mol) | Interacting Residues |

| Substituted Indazoles | Aromatase Enzyme | -7.7 to -8.0 | Arg115, Met374 |

| Indazole Scaffolds | VEGFR-2 | -6.88 to -6.99 | Not specified |

| 1H-Indazole Analogs | Cyclooxygenase-2 (COX-2) | -8.46 to -9.11 | Not specified |

This table presents a selection of findings from various studies and is not exhaustive.

Ligand-Protein Interaction Profiling (e.g., Hydrogen Bonds, Hydrophobic Interactions)

The stability of the ligand-protein complex is determined by various interactions, including hydrogen bonds and hydrophobic interactions. For derivatives of this compound, the indazole scaffold itself is capable of forming strong hydrogen bonds within the hydrophobic pockets of receptors due to the presence of two adjacent nitrogen atoms. researchgate.net

In docking studies of substituted indazoles with the aromatase enzyme, key interactions were observed with the NH1 and NH2 atoms of Arg115. derpharmachemica.com For example, a specific derivative formed contacts with these atoms at distances of 3.3 Å and 3.2 Å, respectively. derpharmachemica.com In the context of VEGFR inhibitors, docking studies of indazole derivatives revealed pi-alkyl bonds with unsubstituted pyridine (B92270) and important hydrogen bonds with various substitutions around the -NH group, interacting with amino acids such as Cys104, Glu108, and Glu70. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR analysis is a computational method that relates the chemical structure of a series of compounds to their biological activity. This approach helps in identifying the key structural features that influence the potency of this compound derivatives.

Studies on various indazole derivatives have successfully employed 2D and 3D-QSAR models to predict their anticancer activity. longdom.org For instance, a 2D-QSAR model with a correlation coefficient (r²) of 0.9512 and a 3D-QSAR model with a cross-validated correlation coefficient (q²) of 0.9132 demonstrated robust predictive accuracy for tyrosine threonine kinase (TTK) inhibitors. longdom.org These models highlight the importance of specific structural attributes for biological activity. longdom.org

SAR (Structure-Activity Relationship) analyses have revealed that substitutions at different positions of the indazole ring significantly impact the biological efficacy. longdom.org For example, nitro and ethoxy substitutions have been shown to enhance anticancer potency, while certain alkyl groups can have a negative impact. longdom.org The position of substituents is also critical; for instance, an ethoxy group at the 6th position combined with an electron-withdrawing group at the ortho position significantly improved antibacterial activity. longdom.org

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

DFT calculations are employed to understand the electronic properties of molecules, such as the distribution of electron density and the energies of molecular orbitals. These calculations provide insights into the reactivity and stability of this compound and its derivatives. researchgate.net

DFT studies on indazole derivatives help in determining key quantum chemical parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.netdergipark.org.tr The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net For instance, the bromine at position 7 in 7-bromo-1H-indazol-3-amine creates a strong electron-withdrawing effect, which lowers the LUMO energy and enhances electrophilic reactivity.

The table below shows a comparison of the HOMO-LUMO gap for different bromoindazole derivatives, illustrating the effect of substituent positioning on electronic properties.

| Compound | Molecular Formula | Bromine Position | Key Substituents | HOMO-LUMO Gap (eV) |

| 7-Bromo-1H-indazol-3-amine | C₇H₆BrN₃ | 7 | 3-NH₂ | 4.2 |

| 5-Bromo-1H-indazol-3-amine | C₇H₆BrN₃ | 5 | 3-NH₂ | 4.5 |

| 4-Bromo-7-methyl-1H-indazol-3-amine | C₈H₈BrN₃ | 4 | 3-NH₂, 7-CH₃ | 4.0 |

| 7-Bromo-4-chloro-1H-indazol-3-amine | C₇H₅BrClN₃ | 7 | 3-NH₂, 4-Cl | 3.8 |

Data sourced from a comparative analysis of bromoindazole derivatives.

Molecular Dynamics Simulations for Ligand Stability and Conformational Analysis

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand when bound to its target protein over time. This technique is used to assess the stability of the ligand-protein complex and to analyze the conformational changes that may occur.

MD simulations have been used to validate the stability of indazole derivatives within the active sites of their target proteins. longdom.org For example, simulations of 1H-indazole analogs docked with the COX-2 enzyme indicated that certain compounds remained relatively stable in the active site. researchgate.net The stability of the complex is often evaluated by analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand over the simulation period. researchgate.netnih.gov A stable complex will generally exhibit low RMSD values. researchgate.net

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Drug-Likeness Assessment

In silico ADMET prediction is a critical step in the early stages of drug discovery, helping to identify compounds with favorable pharmacokinetic properties and low toxicity. These predictions assess a compound's potential to be absorbed, distributed, metabolized, and excreted by the body, as well as its potential for toxicity.

ADMET profiling of indazole derivatives has been performed to confirm their pharmacokinetic attributes. longdom.org These studies often use tools like SwissADME to predict properties such as gastrointestinal (GI) absorption, bioavailability, and adherence to Lipinski's rule of five, which is a guideline for drug-likeness. pnrjournal.com For many indazole-based compounds, these predictions have indicated good oral bioavailability and GI absorption with low toxicity levels. pnrjournal.com

The assessment of drug-likeness helps in prioritizing compounds for further development. longdom.orgpnrjournal.com For example, the synthetic accessibility of indazole scaffolds has been evaluated, with many showing good accessibility, indicating they are relatively easy to synthesize in a laboratory setting. pnrjournal.com

The following table provides a summary of the types of in silico predictions made for indazole derivatives:

Advanced Applications and Future Research Directions

Development of Novel Therapeutic Agents

The versatility of the indazole scaffold has led to its investigation in a multitude of therapeutic areas. Derivatives of bromo-indazoles are being actively explored for their potential to treat a range of diseases, driven by their demonstrated bioactivity. mdpi.comnih.govnih.gov

The development of novel anti-cancer agents is a primary focus of research involving indazole derivatives. nih.govnih.gov The core structure is found in several clinically approved and investigational kinase inhibitors used to suppress tumor growth. mdpi.com Research has shown that various substituted indazole compounds exhibit cytotoxic effects against cancer cells, indicating their promise as a basis for new oncological treatments.

Derivatives of 1H-indazol-3-amine have been synthesized and evaluated for their inhibitory activities against a panel of human cancer cell lines. In one such study, a series of derivatives demonstrated varied and specific inhibitory effects. Notably, one derivative, compound 6o, showed a promising inhibitory effect against the K562 chronic myeloid leukemia cell line. nih.gov The anti-proliferative activity of these compounds has also been tested against lung (A549), prostate (PC-3), and hepatoma (Hep-G2) cancer cell lines, showcasing the broad potential of the indazole scaffold. nih.gov Further research has identified 1H-indazol-3-amine derivatives as potent inhibitors of specific kinases like anaplastic lymphoma kinase (ALK) and fibroblast growth factor receptor (FGFR1), which are crucial in the proliferation of certain cancers. mdpi.com

Table 1: Inhibitory Activity of a 1H-Indazole-3-amine Derivative (Compound 6o) on Various Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| K562 | Chronic Myeloid Leukemia | 5.15 |

| HEK-293 | Normal Human Embryonic Kidney | 33.2 |

| A549 | Lung Cancer | >40 |

| PC-3 | Prostate Cancer | >40 |

| Hep-G2 | Hepatoma | >40 |

IC₅₀ represents the concentration required for 50% inhibition. A lower value indicates higher potency. Data sourced from a study on 1H-indazole-3-amine derivatives. nih.gov

The potential for incorporating indazole-based compounds into combination therapies is an emerging area of interest. For instance, dual inhibitors that target both cancer epigenetics and angiogenesis simultaneously have been developed from pazopanib-based derivatives, highlighting a strategy where indazole scaffolds can be part of a multi-pronged attack on cancer. mdpi.com The use of artemisinin (B1665778) and its derivatives in combination therapies is also being explored as a viable approach for future cancer treatment, suggesting a potential avenue for indazole-based compounds. nih.gov However, specific research on using 3-Bromo-1H-indazol-7-amine or its direct derivatives in combination cancer therapies is a direction for future investigation.

The indazole nucleus is a well-established scaffold for anti-inflammatory activity. mdpi.comnih.govnih.gov The non-steroidal anti-inflammatory drug (NSAID) Benzydamine, which contains an indazole core, is used clinically, underscoring the therapeutic precedent for this class of compounds. nih.gov The general anti-inflammatory properties of indazole derivatives suggest that this compound could serve as a starting point for the development of new anti-inflammatory agents.

Indazole derivatives have demonstrated a wide range of antimicrobial activities. mdpi.com Studies have shown that compounds from this family possess antibacterial, antifungal, and antiparasitic properties. For example, certain 2,3-disubstituted-hexahydro-2H-indazoles have been evaluated for their activity against various bacterial and fungal species. The introduction of different substituents onto the indazole ring has been shown to modulate the antimicrobial potency of these compounds. This broad-spectrum activity suggests that the this compound framework could be a valuable template for designing novel antimicrobial drugs to combat a variety of infectious diseases.

A significant application of bromo-indazol-amine derivatives is in the synthesis of antiviral agents. Specifically, compounds such as 7-Bromo-4-chloro-1H-indazol-3-amine serve as crucial intermediates in the production of Lenacapavir, a potent, long-acting capsid inhibitor for the treatment of Human Immunodeficiency Virus (HIV). mdpi.comchemrxiv.org This underscores the importance of the bromo-indazol-amine scaffold in creating complex and highly active antiviral therapeutics.

Additionally, the indazole nucleus has been associated with anti-arrhythmic properties, presenting another potential, albeit less explored, therapeutic avenue for derivatives of this compound. mdpi.com

Agents for Neurodegenerative Diseases

The indazole nucleus is a recurring motif in compounds designed to combat neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's chorea. nih.govaustinpublishinggroup.com Research into indazole derivatives has revealed multitarget profiles, a promising strategy for complex multifactorial diseases like Alzheimer's. researchgate.net

A new family of 5-substituted indazole derivatives has been shown to act as dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as BACE1 (beta-site amyloid precursor protein cleaving enzyme 1). nih.gov Inhibition of these enzymes is a key therapeutic strategy in Alzheimer's disease. Furthermore, certain derivatives demonstrated neuroprotective effects in human neuroblastoma SH-SY5Y cells against amyloid-beta (Aβ)-induced cell death, along with anti-inflammatory and antioxidant properties. nih.gov One study focusing on butyrylcholinesterase (BChE) identified an indazole derivative, compound 4q, as a potent and selective BChE inhibitor that was non-toxic to SH-SY5Y cells and showed potential to permeate the blood-brain barrier in an in vitro model. researchgate.net The development of such multi-target agents highlights the potential of the indazole scaffold as a privileged structure in the search for effective treatments for neurodegenerative disorders. austinpublishinggroup.comsamipubco.com

Indazole-Based Probes for Chemical Biology Research

The unique photophysical properties of the indazole ring have been harnessed to create sophisticated probes for chemical biology. These tools are crucial for studying biological processes and identifying new therapeutic targets. nih.gov

A significant innovation is the concept of "fluorescence umpolung," where the insertion of an indazole unit into a traditional intramolecular charge transfer (ICT) fluorophore reverses its response to electron-withdrawing targets (EWTs). nih.govacs.org Instead of the typical fluorescence quenching, these indazole-based D-indazole-π-A dyes become brightly fluorescent upon interaction with EWTs, enabling a "light-up" sensing mechanism. nih.gov This strategy has been successfully applied to create probes for detecting N-acetyltransferases and nerve agents. acs.org

Beyond this, indazole-containing structures have been used to develop other types of fluorescent sensors. By fusing an indazole unit with a rhodamine dye, researchers have created a highly selective and sensitive "off-on" fluorescent probe for detecting mercury ions (Hg²⁺) in aqueous solutions, with a detection limit in the nanomolar range. researchgate.net Indazole derivatives have also been incorporated into materials that exhibit aggregation-induced emission (AIE), which can be used as multi-stimuli-responsive fluorescent smart materials and sensors for detecting metal ions like Cu²⁺. rsc.org In the realm of epigenetics, indazole-based compounds such as EPZ005687 and JQEZ5 have been developed as potent and selective chemical probes for studying the function and inhibition of histone methyltransferases like EZH2. researchgate.net

Expanding the Scope of Indazole Functionalization

The biological activity of indazole derivatives is highly dependent on the nature and position of their substituents. nih.gov Consequently, a major focus of organic chemistry research is to expand the toolbox for functionalizing the indazole core, allowing for the synthesis of novel and diverse molecular structures. nih.govresearchgate.netmdpi.com

Development of More Selective and Efficient C-H Functionalization Methods

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying the indazole skeleton, avoiding the need for pre-functionalized starting materials. mdpi.comnih.gov Transition-metal catalysis has been central to these advancements, with metals like rhodium, palladium, copper, and manganese enabling highly regioselective modifications. nih.govrsc.orgrsc.orgnih.gov

Significant progress has been made in the selective functionalization at various positions of the indazole ring:

C3-Functionalization: Palladium-catalyzed C-H functionalization of 2H-indazoles at the C3-position has been achieved using an isocyanide insertion strategy, leading to the synthesis of novel and diverse heterocyclic scaffolds. acs.org Radical C3-acylation of 2H-indazoles using aldehydes has also been developed under metal-free conditions. rsc.org